molecular formula C9H17NO B098512 2-Methyl-2-(piperidin-1-yl)propanal CAS No. 16042-93-6

2-Methyl-2-(piperidin-1-yl)propanal

Cat. No.: B098512
CAS No.: 16042-93-6
M. Wt: 155.24 g/mol
InChI Key: LHDZEESTYAQLEU-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6) is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is characterized by a density of approximately 0.963-0.964 g/cm³ and a boiling point of 199.7°C at 760 mmHg . The compound features both an aldehyde group and a piperidine ring in its structure, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Compounds with piperidine scaffolds are of significant interest in pharmaceutical research for the development of modulators for various biological targets, such as the chemokine receptor CCR5 . Furthermore, piperidine derivatives are studied in the context of food chemistry, as piperidine itself can be formed from lysine and is involved in Maillard reaction pathways, leading to the formation of various advanced glycation end-products . Researchers value this compound for exploring new synthetic routes to heterocycles and for its potential role in the formation of more complex molecular architectures. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-piperidin-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,8-11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDZEESTYAQLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501922
Record name 2-Methyl-2-(piperidin-1-yl)propanal
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URL https://comptox.epa.gov/dashboard/DTXSID60501922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16042-93-6
Record name α,α-Dimethyl-1-piperidineacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16042-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(piperidin-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 Piperidin 1 Yl Propanal

Established Synthetic Routes to 2-Methyl-2-(piperidin-1-yl)propanal

The synthesis of α-amino aldehydes like this compound requires careful control to prevent side reactions such as over-oxidation or racemization.

Reaction of Piperidine (B6355638) with Isobutyraldehyde (B47883)

The formation of this compound can be conceptualized through the reaction of piperidine, a secondary amine, with isobutyraldehyde. This transformation is analogous to the formation of enamines from secondary amines and aldehydes. The reaction likely proceeds through the initial nucleophilic addition of piperidine to the carbonyl carbon of isobutyraldehyde, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate would lead to the formation of an enamine. However, the target compound is an α-amino aldehyde, not an enamine.

A study on the interaction between isobutyraldehyde and secondary amines like piperidine has shown that they catalyze the deuterium (B1214612) exchange of isobutyraldehyde-2-d, indicating the formation of intermediates that facilitate proton exchange at the α-carbon. acs.org The direct synthesis of α-amino aldehydes often involves more complex multi-step procedures to ensure stability and prevent undesired side reactions.

Exploration of Alternative Synthetic Approaches to Analogous Aldehydes and Amines

The synthesis of α-amino aldehydes is a well-explored area in organic chemistry due to their utility as building blocks. Several general methods have been developed that could be adapted for the synthesis of this compound.

One common strategy involves the controlled reduction of α-amino acid derivatives. For instance, N-protected α-amino acids can be converted to their corresponding aldehydes. nih.gov This can be achieved by first activating the carboxylic acid, for example, with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reduction with sodium borohydride (B1222165). benthamopen.com Another approach is the reduction of Weinreb amides derived from amino acids using reagents like lithium aluminum hydride (LiAlH4). nih.gov

Direct oxidation of β-amino alcohols is another viable route. thieme-connect.comresearchgate.net Mild oxidizing agents such as manganese(IV) oxide are used to convert N-protected β-amino alcohols to α-amino aldehydes with high enantiopurity and without significant over-oxidation to the carboxylic acid. thieme-connect.com

More recent methods include the oxidative amination of aldehydes with secondary amines to produce α-amino ketones, which are structurally related to the target aldehyde. acs.orgacs.orgnih.gov This reaction proceeds through an enamine intermediate which is then oxidized. acs.orgacs.org While this produces a ketone, modifications to the reaction pathway could potentially yield an aldehyde.

The table below summarizes some general approaches for the synthesis of α-amino aldehydes and related compounds.

Starting Material Reagent(s) Product Type Reference(s)
N-protected α-amino acid1. CDI; 2. NaBH₄α-amino alcohol benthamopen.com
N-protected β-amino alcoholMnO₂α-amino aldehyde thieme-connect.com
α-amino acid derivative (Weinreb amide)LiAlH₄α-amino aldehyde nih.gov
Aldehyde and secondary amineSodium percarbonateα-amino ketone acs.orgacs.org

Derivatization Strategies for the Propanal Moiety

The aldehyde functionality in this compound is a versatile handle for a variety of chemical transformations.

Aldol (B89426) Additions and Condensations of the Aldehyde Group

The aldehyde group can participate in aldol reactions, a fundamental carbon-carbon bond-forming reaction. wikipedia.org In a crossed aldol reaction, this compound can act as the electrophilic partner, reacting with an enolate derived from another carbonyl compound (a ketone or a different aldehyde). organic-chemistry.org The presence of the α-amino group can influence the stereochemical outcome of the reaction.

Organocatalysis, often using proline or its derivatives, has emerged as a powerful tool for asymmetric aldol reactions of α-amino aldehydes. acs.orgnih.gov These reactions can produce β-hydroxy-α-amino aldehydes with high diastereoselectivity and enantioselectivity. acs.orgnih.gov The resulting aldol adducts are valuable precursors for the synthesis of complex molecules like β-hydroxy-α-amino acids. acs.org

Under certain conditions, the initial aldol addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound, a process known as aldol condensation. wikipedia.org

Reductions and Oxidations of the Aldehyde Functionality

The aldehyde group is readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde in this compound would yield 2-Methyl-2-(piperidin-1-yl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is generally selective for aldehydes and ketones. The reduction of α-amino aldehydes to the corresponding 1,2-amino alcohols is a well-established transformation. benthamopen.comstackexchange.com

Oxidation: Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 2-Methyl-2-(piperidin-1-yl)propanoic acid. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). However, milder and more selective reagents are often preferred to avoid side reactions, especially given the presence of the amine functionality. The oxidation of α-amino aldehydes can be challenging due to potential racemization and instability. nih.gov

The table below outlines the derivatization of the aldehyde group.

Reaction Type Reagent(s) Product Functional Group Reference(s)
Aldol AdditionKetone enolate, L-prolineβ-hydroxy-α-amino aldehyde acs.orgnih.gov
ReductionNaBH₄ or LiAlH₄Primary alcohol benthamopen.com
OxidationKMnO₄ or CrO₃Carboxylic acid

Derivatization Strategies for the Piperidine Ring System

The piperidine ring in this compound is a tertiary amine and can undergo various reactions. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids. nih.govijnrd.org

The nitrogen atom of the piperidine ring is nucleophilic and basic. It can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties.

While the piperidine ring itself is generally stable, reactions targeting the C-H bonds of the ring are possible, often requiring metal catalysis. For example, palladium-catalyzed C-H functionalization reactions have been developed for various heterocyclic systems. However, the presence of other reactive sites in the molecule, such as the aldehyde group, would need to be considered and potentially protected.

Furthermore, the piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine (B92270) precursors. nih.gov In the context of derivatization, this implies that a wide range of substituted piperidine analogs could potentially be incorporated into the target molecule by starting with a substituted pyridine.

Derivatization can also involve more complex transformations. For instance, N-Boc protected pyrrolidine (B122466) derivatives, structurally related to piperidine, have been shown to undergo C-H functionalization and subsequent derivatization of the resulting products. acs.orgacs.org Such strategies could potentially be adapted for the piperidine ring in the target compound, likely after protection of the aldehyde group.

Substituent Modifications on the Piperidine Nucleus

The functionalization of the piperidine ring itself is a powerful strategy for creating analogues of this compound. Direct C–H functionalization has emerged as a potent tool for modifying piperidine scaffolds. The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govnih.gov

For instance, rhodium-catalyzed C–H insertion reactions using donor/acceptor carbenes can selectively introduce new substituents at various positions on the piperidine ring. Research has shown that C–H functionalization is electronically favored at the C2 position due to stabilization of the positive charge buildup during the transition state by the adjacent nitrogen atom. nih.gov However, by carefully selecting the catalyst and protecting groups on the nitrogen, functionalization can also be directed to the C4 position. nih.govnih.gov The C3 position is generally deactivated towards such insertions because of the inductive electron-withdrawing effect of the nitrogen. nih.gov

An indirect method to achieve C3-substitution involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486), followed by the reductive ring opening of the resulting cyclopropane (B1198618) intermediate. nih.govnih.gov These strategies, while demonstrated on other piperidine systems, offer a blueprint for creating a diverse library of this compound derivatives with modified piperidine cores.

PositionMethodCatalyst/ReagentNotes
C2 Direct C–H FunctionalizationRhodium Catalysts (e.g., Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄)Electronically preferred site. Selectivity is dependent on the N-protecting group. nih.govnih.gov
C3 Indirect (Cyclopropanation/Ring Opening)Asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring opening.Direct functionalization is disfavored due to electronic deactivation. nih.govnih.gov
C4 Direct C–H FunctionalizationRhodium Catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄)Can be achieved by overriding the electronic preference for C2 through steric and catalytic control. nih.govnih.gov
Data derived from studies on model piperidine systems.

Annulation and Ring Expansion/Contraction Reactions Involving the Piperidine Core

Annulation reactions, which construct a new ring onto an existing structure, provide a pathway to complex polycyclic molecules containing the piperidine motif. The Robinson annulation, a classic method that combines a Michael addition with an intramolecular aldol condensation, can be used to build a new six-membered ring. masterorganicchemistry.com While not directly applied to this compound in the literature, precursors with a piperidine core could theoretically undergo such transformations. Another powerful method is the [5+1] annulation, which has been used to stereoselectively synthesize substituted piperidines via an iridium(III)-catalyzed cascade. mdpi.com

Ring expansion and contraction reactions offer another avenue for profound structural modification. For example, diastereomerically pure azepane derivatives have been synthesized from piperidines through a ring expansion strategy with high stereoselectivity. rsc.org Conversely, photochemical methods, such as a Norrish type II reaction variant, have been developed for the ring contraction of α-acylated cyclic piperidines to yield cyclopentane (B165970) derivatives. nih.gov These transformations highlight the potential to convert the piperidine core of this compound into larger or smaller ring systems.

Stereoselective Synthesis and Chiral Induction in Piperidine-Containing Architectures

The creation of chiral piperidine-containing molecules is of paramount importance in medicinal chemistry, as stereochemistry often governs biological activity. rsc.orgnih.gov Developing synthetic methods that afford high diastereo- and enantioselectivity is a central goal in organic chemistry. nih.govthieme-connect.com This can be achieved either by constructing the chiral piperidine ring from achiral precursors or by modifying an existing piperidine in a stereocontrolled manner.

Asymmetric Hydrogenation Approaches for Piperidine Rings

One of the most direct and atom-economical methods for producing chiral piperidines is the asymmetric hydrogenation of readily available pyridine derivatives. dicp.ac.cnoup.com This approach often involves the activation of the pyridine ring by forming a pyridinium (B92312) salt, which lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the ring more susceptible to reduction. dicp.ac.cn

Iridium and rhodium-based catalysts featuring chiral ligands have proven highly effective in this transformation. For example, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts can produce α-heteroaryl piperidines with excellent enantioselectivity (up to 99.3:0.7 er). acs.org Similarly, iridium complexes have been used to hydrogenate polysubstituted pyridinium salts to give piperidines with multiple stereogenic centers, often with high diastereoselectivity for the cis isomer. oup.comrsc.org Another innovative approach involves a rhodium-catalyzed reductive transamination, where a chiral primary amine is used to replace the nitrogen atom of a pyridinium salt, inducing chirality in the newly formed piperidine ring. dicp.ac.cnresearchgate.net

Catalyst SystemSubstrate TypeKey FeaturesEnantiomeric Ratio (er) / Excess (ee)
[Ir(COD)Cl]₂/MeO-BoQPhos N-Benzylpyridinium SaltsHigh efficiency for α-(hetero)aryl piperidines.Up to 99.3:0.7 er acs.org
Chiral Iridium Dinuclear Complexes Polysubstituted Pyridinium SaltsForms multiple stereocenters; high cis-diastereoselectivity.Up to 43% ee oup.com
[Cp*RhCl₂]₂ with Chiral Amine Pyridinium SaltsAsymmetric reductive transamination.Excellent dr and ee dicp.ac.cnresearchgate.net
Iridium/P,N-Ligand 5-Hydroxypicolinate Pyridinium SaltsYields cis-configurated hydroxypiperidine esters.Up to 97% ee rsc.org

Diastereoselective and Enantioselective Methodologies for Alpha-Substituted Carbonyls

The aldehyde functional group in this compound presents its own set of stereochemical challenges and opportunities. The α-carbon is a non-stereogenic quaternary center. However, the synthesis of analogues with a chiral quaternary α-carbon is a significant synthetic challenge. nih.govunc.edu

General methods for the enantioselective α-functionalization of aldehydes often proceed through the formation of a transient enamine intermediate using a chiral secondary amine catalyst, such as a derivative of proline. acs.orgyoutube.com These methods have been developed for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

For the specific challenge of creating α-quaternary centers, several strategies have been developed for ketones and esters, which could potentially be adapted. Copper-catalyzed enantioselective synthesis using acyl electrophiles and allyl organodiboron reagents has been reported for α-quaternary ketones. nih.gov Palladium-catalyzed decarboxylative allylic alkylation is another powerful method for the enantioselective synthesis of five-, six-, and seven-membered ketones and lactams bearing α-quaternary centers. acs.org While direct application to an α-quaternary aldehyde like a chiral version of this compound is not explicitly reported, these advanced methodologies represent the frontier of stereoselective synthesis for this class of compounds.

Structure Activity Relationship Sar Studies of 2 Methyl 2 Piperidin 1 Yl Propanal Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The core structure of 2-Methyl-2-(piperidin-1-yl)propanal, with its characteristic piperidine (B6355638) ring and a propanal moiety, serves as a versatile scaffold for synthetic modifications. The introduction of various substituents on this framework allows for a systematic exploration of how changes in size, shape, and electronic properties affect the compound's interaction with biological targets.

Effects of Aliphatic and Aromatic Ring Substitutions on Pharmacological Profiles

The substitution on the piperidine ring is a critical determinant of the pharmacological profile of these derivatives. Research into related piperidine-containing compounds has shown that even minor changes, such as the addition of a methyl group, can significantly impact binding affinity and selectivity for specific receptors. For instance, in a study of N-substituted piperidine derivatives, a 4-methyl substitution resulted in a highly potent ligand for the sigma-1 (σ1) receptor, while a 3,3-dimethyl substitution led to the most selective compound. nih.gov These findings underscore the importance of the substitution pattern on the piperidine ring for achieving desired biological effects.

Furthermore, the introduction of aromatic rings into the structure can lead to interactions such as π-π stacking with biological targets, influencing both pharmacological properties and bioactivity. mdpi.com In a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, replacing a tetrahydronaphthalen-2-yl)methyl moiety with simpler benzyl (B1604629) or phenethyl groups was explored to understand the impact on opioid receptor binding. nih.gov This highlights a common strategy in medicinal chemistry where both aliphatic and aromatic substitutions are fine-tuned to optimize the pharmacological profile of a lead compound.

Interactive Table: Impact of Ring Substitutions on Biological Activity

Derivative ClassSubstitutionBiological TargetEffectReference
N-substituted piperidines4-MethylSigma-1 ReceptorHigh Potency (Ki=0.030 nM) nih.gov
N-substituted piperidines3,3-DimethylSigma-1/Sigma-2 ReceptorsHigh Selectivity (680-fold for σ1) nih.gov
N-phenyl-N-(piperidin-2-yl)propionamidesBenzyl/Phenethyl replacementOpioid ReceptorsAltered binding affinity nih.gov

Chirality and Stereochemical Influence on Biological Activity and Target Interactions

While this compound itself is not chiral, the introduction of substituents can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

Studies on other chiral piperidine derivatives have demonstrated the profound impact of stereochemistry. For example, in a series of piperidin-4-one derivatives, the stereochemical configuration was shown to be crucial for their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, the biological effects of various substances are often dependent on their chiral properties, influencing everything from cell fate to immune response. nih.gov Therefore, for any chiral derivative of this compound, the separation and individual biological evaluation of its stereoisomers would be a critical step in the drug discovery process to identify the most active and selective isomer (the eutomer).

Role of Intermolecular Interactions in Efficacy

The biological efficacy of this compound derivatives is governed by the non-covalent interactions they form with their biological targets. These interactions, which include hydrogen bonding and hydrophobic interactions, are critical for molecular recognition and the stabilization of the drug-receptor complex.

The aldehyde group in the parent compound, for instance, can potentially form covalent bonds with nucleophilic sites on enzymes or receptors. The piperidine ring, with its nitrogen atom, can act as a hydrogen bond acceptor. mdpi.com Furthermore, the aliphatic nature of the piperidine ring allows it to engage in hydrophobic interactions with nonpolar pockets within a protein's binding site. The strategic placement of substituents can enhance these interactions. For example, adding a hydroxyl group could introduce an additional hydrogen bond donor/acceptor, while appending a lipophilic group could strengthen hydrophobic interactions. The sum of these intermolecular forces dictates the binding affinity and, consequently, the efficacy of the compound. A comprehensive understanding of these interactions is crucial for optimizing the design of more potent and selective derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) represents a powerful computational tool in medicinal chemistry for understanding the link between the chemical structure of a compound and its biological activity. youtube.com By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. youtube.com

For derivatives of this compound, a QSAR study would involve compiling a dataset of synthesized analogs and their corresponding biological activities. Various molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., size, shape, electronic properties), would then be calculated. youtube.com Statistical methods are employed to build a mathematical equation that correlates these descriptors with the observed biological activity.

For instance, a QSAR study on piperine (B192125) analogs identified key descriptors such as the partial negative surface area and the molecular shadow as being important for their inhibitory activity against a bacterial efflux pump. nih.gov Similarly, for aryl alkanol piperazine (B1678402) derivatives with antidepressant activities, descriptors related to atom-type counts, dipole moment, and molecular shape were found to be crucial for their activity. nih.gov A well-validated QSAR model for this compound derivatives could guide the design of new analogs with enhanced potency and selectivity by predicting their biological activity prior to their synthesis. molsoft.com

Biological Activities and Pharmacological Investigations of 2 Methyl 2 Piperidin 1 Yl Propanal Derivatives

In Vitro Pharmacological Profiling and Target Interaction Studies

The initial phase of evaluating the therapeutic potential of 2-methyl-2-(piperidin-1-yl)propanal derivatives involves a comprehensive in vitro assessment. This profiling establishes the compound's primary mechanism of action by studying its interactions with isolated biological targets like receptors and enzymes, and its effects on cellular functions.

The piperidine (B6355638) moiety is a common feature in ligands for various neurotransmitter receptors, including dopamine (B1211576) receptors. Derivatives of this scaffold have been specifically investigated for their affinity and selectivity for the Dopamine D4 receptor (D4R), a target implicated in neurological disorders and certain cancers like glioblastoma. mdpi.comnih.gov

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, the test compound competes with a radioactively labeled ligand known to bind to the receptor. The affinity is typically expressed as an inhibition constant (Ki) or as pKi (-log Ki).

Studies on piperidine-based ligands have revealed key structure-activity relationships (SAR). For instance, modifications to the linker length between a quinolinone nucleus and the piperidine ring, as well as the substitution pattern on the piperidine, significantly influence D4R affinity and selectivity over other dopamine receptor subtypes like D2R and D3R. mdpi.com In one study, a series of piperidine derivatives was synthesized and evaluated, with some compounds showing high affinity for the D4R. mdpi.com Functional assays, such as those using Bioluminescence Resonance Energy Transfer (BRET), have further characterized these compounds as antagonists, meaning they block the receptor's activity. mdpi.comnih.gov For example, derivative 16 in a referenced study demonstrated potent antagonist activity across multiple signaling pathways associated with the D4 receptor. mdpi.comnih.gov

Another line of research identified a class of potent sigma-1 (σ1) receptor modulators from a piperidine scaffold that was initially designed for D4R. chemrxiv.org This work highlighted how subtle chemical modifications could diverge the activity between D4R and σ1 receptors, leading to the discovery of highly selective σ1 modulators with drug-like properties. chemrxiv.org

Compound/Derivative ClassTarget ReceptorAssay TypeKey Findings (Affinity/Activity)
Piperidine-based ligands (analogs of 77-LH-28-1)Dopamine D4 (D4R)Radioligand BindingDerivatives showed varying D4R affinities based on linker length and substitution. mdpi.com
4-benzylpiperidine derivative 8 Dopamine D4 (D4R)Radioligand Binding, Functional AssaysShowed a D4R affinity and selectivity profile similar to the lead compound and behaved as an antagonist. mdpi.com
Piperidine-based scaffoldDopamine D4 (D4R), Sigma-1 (σ1)Radioligand BindingIdentified potent σ1 modulators (e.g., compound 12c , Ki = 0.7 nM) with high selectivity over D4R. chemrxiv.org
Indolin-2-one derivatives with piperazinylbutyl chainsDopamine D4 (D4R)Radioligand BindingCompound 4c exhibited remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. nih.gov

The this compound scaffold and its derivatives are also evaluated for their ability to inhibit enzymes involved in disease pathology. A key target is Dipeptidyl Peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism.

DPP-4 inhibitors are an established class of oral medications for managing type 2 diabetes mellitus (T2DM). tiu.edu.iq The enzyme inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion. tiu.edu.iqnih.gov By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to improved glycemic control. tiu.edu.iq

Various chemical scaffolds, including those containing piperidine rings, have been explored in the development of novel DPP-4 inhibitors. nih.gov Structure-activity relationship studies have shown that specific structural features are necessary for potent inhibition. For instance, the presence of a nitrile group that can interact with the S1 subsite of the enzyme is often crucial for high inhibitory activity in certain classes of DPP-4 inhibitors. nih.gov Research has led to the development and clinical approval of several DPP-4 inhibitors, such as sitagliptin, vildagliptin, and linagliptin, which feature heterocyclic structures. nih.govmdpi.com The development of new piperidine-based derivatives continues to be an area of interest for identifying novel DPP-4 inhibitors with improved pharmacological profiles. researchgate.net

Enzyme TargetTherapeutic AreaRole of Piperidine DerivativesKey Research Findings
Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes MellitusServe as a core scaffold for designing inhibitors. nih.govDPP-4 inhibition increases active incretin levels, improving insulin secretion and glucose control. tiu.edu.iq Piperidine/pyrrolidine (B122466) scaffolds have been successfully utilized in developing potent DPP-4 inhibitors. nih.gov

Chronic inflammation is a driver of numerous diseases, and the NLRP3 inflammasome is a key component of the innate immune response that can become overactive. nih.govmdpi.com The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and induces a form of inflammatory cell death called pyroptosis. nih.gov

Therefore, the inhibition of the NLRP3 inflammasome is a promising therapeutic strategy. Cellular assays are used to screen for and characterize potential inhibitors. These assays typically use immune cells, like macrophages (e.g., THP-1 cell line), which are stimulated to activate the NLRP3 inflammasome. mdpi.com The inhibitory activity of test compounds, such as novel piperidine derivatives, is then measured by quantifying the reduction in inflammatory outputs.

Commonly used readouts in these cellular assays include:

Cytokine Release: Measuring the levels of secreted IL-1β using techniques like ELISA. nih.gov

ASC Speck Formation: Visualizing the assembly of the inflammasome complex. The adaptor protein ASC forms large aggregates or "specks" upon activation, which can be observed using fluorescence microscopy in engineered cell lines. nih.gov

Caspase-1 Activity: Measuring the activity of the enzyme directly responsible for processing IL-1β. mdpi.com

Cell Death (Pyroptosis): Quantifying cell viability or the release of cellular components like lactate (B86563) dehydrogenase (LDH). nih.gov

While specific studies on this compound derivatives as NLRP3 inhibitors are not widely published, this established assay framework would be the standard method for evaluating their potential in this area.

The pharmacological profile of piperidine-containing compounds extends to antimicrobial and anticancer activities. The piperidine ring is a key structural motif in many biologically active molecules and can be modified to target pathogenic microbes or cancer cells.

Antimicrobial Activity: Research has demonstrated that certain piperidine derivatives possess antibacterial and antifungal properties. In one study, novel benzimidazole (B57391) derivatives incorporating a piperidin-1-ylcarbonylphenyl group were synthesized and evaluated. nih.gov One of the synthesized compounds exhibited potent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Several other compounds in the same series showed significant antifungal activity, with MIC values as low as 3.12 µg/mL, comparable to the standard antifungal drug fluconazole. nih.gov

Cytotoxic and Antitumor Activity: The anticancer potential of piperidine derivatives has been explored against various cancer cell lines. Studies have shown that some piperidine derivatives can inhibit the proliferation of breast cancer cells in a dose-dependent manner. The mechanism often involves inducing apoptosis (programmed cell death).

Furthermore, the investigation into D4 receptor antagonists has revealed a potential application in oncology. As D4 receptors have been implicated in the pathobiology of glioblastoma, selective piperidine-based D4R antagonists are being assessed for their potential anticancer activity in glioblastoma cell lines. mdpi.comnih.gov Similarly, succinimide (B58015) derivatives, which are structurally related heterocyclic compounds, have demonstrated potent antitumor activity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range. uobasrah.edu.iq These findings suggest that the piperidine scaffold is a promising starting point for the development of novel cytotoxic and antitumor agents.

Activity TypeModel/OrganismKey Findings
Antibacterial Staphylococcus aureus, MRSAA benzimidazole-piperidine derivative showed an MIC of 6.25 µg/mL. nih.gov
Antifungal Fungal strainsSeveral benzimidazole-piperidine derivatives showed MIC values of 3.12 µg/mL. nih.gov
Cytotoxic Breast Cancer Cells (e.g., MCF-7)Piperidine derivatives showed dose-dependent inhibition of cell proliferation. Related succinimide derivatives showed IC50 values as low as 1.496 µM. uobasrah.edu.iq
Antitumor Glioblastoma Cell LinesPiperidine-based Dopamine D4 receptor antagonists are being investigated as potential treatments for glioblastoma. mdpi.comnih.gov

The search for new antiviral agents has included the synthesis and evaluation of various piperidine derivatives. These compounds have been tested against a range of viruses, demonstrating the versatility of the piperidine scaffold in antiviral drug discovery.

In one study, a series of new N-substituted piperidine derivatives were synthesized and tested for their activity against the influenza A/H1N1 virus in an MDCK cell model. nih.gov The results indicated that all the tested substances were effective against the influenza virus when compared to commercial antiviral drugs. nih.gov

In another research effort, derivatives of 1-aryl-4-arylmethylpiperazine (a closely related scaffold) were designed based on a known Zika virus (ZIKV) inhibitor. nih.gov Structure-activity relationship analysis led to the identification of new derivatives that were more potent ZIKV entry inhibitors with lower cytotoxicity. nih.gov Notably, these active compounds also showed significant inhibitory activity against other viruses, including coronavirus and influenza A virus, suggesting their potential as broad-spectrum antiviral agents. nih.gov

The general approach to evaluating antiviral activity involves cell-based assays where cells are infected with the virus and then treated with the test compound. The efficacy of the compound is determined by measuring the reduction in viral replication, often through methods like RT-qPCR to quantify viral RNA or by assessing the reduction in virus-induced cytopathic effect (CPE). nih.govmdpi.com

Preclinical Efficacy Studies in Relevant Disease Models

Following promising in vitro results, lead compounds are advanced to preclinical efficacy studies. nih.gov These studies utilize animal models that mimic human diseases to evaluate whether the in vitro activity of a compound translates into a therapeutic effect in a living organism. nih.gov This phase is critical for determining the potential of a drug candidate to proceed to human clinical trials. nih.gov

For example, in the field of oncology, a potent inhibitor of the VEGFR-2 kinase, BMS-540215, which contains a complex heterocyclic system, demonstrated robust in vivo activity in human tumor xenograft models. nih.govresearchgate.net In these models, human tumor cells are implanted in immunocompromised mice, which are then treated with the test compound to assess its ability to inhibit tumor growth. nih.gov The success of this compound in preclinical models led to the advancement of its prodrug into clinical trials for cancer treatment. nih.govresearchgate.net

Similarly, for inflammatory diseases, mouse models are essential. For instance, to test an NLRP3 inflammasome inhibitor, researchers use models like the cryopyrin-associated periodic syndrome (CAPS) mouse model. nih.gov These mice express a mutated, overactive form of human NLRP3 and develop a chronic inflammatory disease. Treatment with an NLRP3 inhibitor in these mice allowed researchers to dose-dependently reduce multiple inflammatory biomarkers, including the levels of mature IL-1β in tissues, confirming in vivo target engagement and therapeutic utility. nih.gov

These preclinical studies also involve assessing the compound's absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties to understand how the drug is processed by the body. nih.gov This comprehensive in vivo evaluation is essential to establish a rationale for the dose and treatment regimen for future clinical studies. nih.gov

Evaluation in Autoimmune and Inflammatory Disease Models (e.g., Psoriasis, Multiple Sclerosis)

While direct studies on this compound derivatives in psoriasis and multiple sclerosis models are not extensively documented in publicly available research, the broader class of piperidine and piperazine (B1678402) derivatives has shown promise for their immunomodulatory and anti-inflammatory properties. These findings suggest a potential avenue for the investigation of this compound derivatives in these conditions.

Piperine (B192125), a well-known naturally occurring piperidine derivative, has demonstrated significant immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in synoviocytes from patients with rheumatoid arthritis. auctoresonline.org Furthermore, piperine can suppress T cell proliferation and the generation of several key cytokines involved in autoimmune responses, including IFNγ, IL-2, IL-4, and IL-17A. auctoresonline.org In animal models, piperine has been observed to inhibit inflammatory processes and reduce the expression of TNFα, IL-1β, and IL-6. auctoresonline.org These actions are attributed to the inactivation of the NF-κB and MAPKs pathways, which are crucial in controlling inflammatory cytokine production. auctoresonline.org

In a study focused on newly synthesized piperazine derivatives, potent anti-inflammatory activities were observed in vivo. Specifically, compounds M15 and M16 demonstrated anti-inflammatory effects comparable to the established drug indomethacin. researchgate.net One of these derivatives, M16, was found to significantly inhibit the release of LPS-induced IL-6 and TNF-α and attenuate the upregulation of cyclooxygenase (COX)-2 in a dose-dependent manner in macrophage cell lines. researchgate.net Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also showed significant anti-inflammatory and anti-nociceptive effects in animal models by reducing pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

These findings from related piperidine and piperazine compounds underscore the potential for derivatives of this compound to exhibit valuable anti-inflammatory and immunomodulatory activities, warranting further investigation in the context of autoimmune diseases like psoriasis and multiple sclerosis.

Assessment of Antidepressant-like Effects in Behavioral Models

A significant body of research has been dedicated to evaluating the antidepressant-like effects of piperidine and piperazine derivatives in various behavioral models. These studies suggest that compounds containing these structural motifs can modulate monoaminergic systems, which are key targets for antidepressant drugs.

In one study, novel piperidine derivatives were synthesized and tested for their antidepressant-like activity using the tail suspension test (TST) and modified forced swimming test (MFST). researchgate.net Compounds 2c , 2d , 2e , and 2f were found to reduce immobility time in both tests, indicating a potential antidepressant effect. researchgate.netanadolu.edu.tr Further investigation into the mechanism of action revealed that the effects of compounds 2c and 2e were reversed by a serotonin (B10506) depleting agent, while the effects of 2d and 2f were abolished by a catecholamine depleting agent. researchgate.netanadolu.edu.tr This suggests that the antidepressant-like effects of these derivatives are mediated through the serotonergic and catecholaminergic systems, respectively. researchgate.netanadolu.edu.tr Additionally, the effects of all four compounds were reversed by naloxone, indicating a potential involvement of the opioidergic system. researchgate.netanadolu.edu.tr

Another study focused on a series of novel alkoxy-piperidine derivatives, which were evaluated for their ability to inhibit serotonin reuptake and their binding affinity for 5-HT1A and 5-HT7 receptors. nih.gov Compounds 7a and 15g emerged as promising candidates with high affinity for both 5-HT1A and 5-HT7 receptors and moderate serotonin reuptake inhibition. nih.gov These compounds demonstrated antidepressant-like activity in the forced swimming test and tail suspension test in mice. nih.gov

A new xanthone (B1684191) derivative containing a piperazine moiety, HBK-6 , has also shown potent antidepressant-like activity in the forced swim test, with a stronger effect than the established antidepressants fluoxetine (B1211875) and reboxetine. nih.gov The mechanism of action for HBK-6 appears to be mediated through the serotonergic system. nih.gov

The table below summarizes the findings from a study on the antidepressant-like activity of novel piperidine derivatives. researchgate.net

CompoundTestResultImplicated System(s)
2c TST, MFSTReduced immobility timeSerotonergic, Opioidergic
2d TST, MFSTReduced immobility timeCatecholaminergic, Opioidergic
2e TST, MFSTReduced immobility timeSerotonergic, Opioidergic
2f TST, MFSTReduced immobility timeCatecholaminergic, Opioidergic

Investigations in Central Nervous System (CNS) Disorders, including Cocaine Use Disorder

Derivatives of the piperidine scaffold have been extensively investigated for their potential in treating a variety of central nervous system (CNS) disorders. A particularly promising area of research is the development of these compounds as potential treatments for cocaine use disorder. The primary mechanism of action of cocaine involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain's reward pathways. nih.gov Therefore, developing compounds that can modulate DAT activity is a key strategy in the search for medications to treat cocaine addiction.

A series of piperidine-based analogues of cocaine have been synthesized and evaluated for their ability to inhibit the reuptake of monoamines, including dopamine. researchgate.net These compounds, which are structurally related to this compound, have shown significant affinity for the DAT. researchgate.netnih.gov For example, the bivalent ligand 16 , which consists of two (+)-trans-piperidine units, demonstrated high affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT). researchgate.net In preclinical studies, this compound was able to reduce the locomotor effects of cocaine in mice without affecting locomotion when administered alone. researchgate.net Furthermore, it did not substitute for cocaine in drug discrimination studies, suggesting a lower potential for abuse. researchgate.net

Another study focused on the development of potent and selective DAT inhibitors based on a piperidine scaffold related to GBR 12909, a known DAT inhibitor. These novel analogues showed remarkable selectivity for the cocaine binding site on the DAT. In initial in-vivo studies, two of these analogues were found to be less stimulating than cocaine and were able to attenuate the locomotor stimulatory effect of cocaine when administered in combination.

The research in this area indicates that piperidine-based compounds can be designed to act as potent DAT inhibitors with a pharmacological profile that is distinct from cocaine, making them promising candidates for the development of therapeutics for cocaine use disorder.

The table below presents data on the inhibitory activity of selected piperidine-based ligands at the dopamine and serotonin transporters. researchgate.net

CompoundDAT Ki (nM)SERT Ki (nM)
6 217.6
14 --
16 397

Studies on Hemodynamic Parameters

The cardiovascular effects of piperidine derivatives have been another area of pharmacological investigation, with some studies indicating a potential to influence hemodynamic parameters such as blood pressure.

An early study on piperidine itself demonstrated that intravenous or intra-arterial administration produced vasodilation in anesthetized dogs. researchgate.net This effect was inhibited by atropine, suggesting that the vasodilation is mediated through the activation of muscarinic receptors. researchgate.net The study also noted that piperidine appears to act on smaller resistance blood vessels rather than larger conductance vessels. researchgate.net

More recently, a study on a fraction from the plant Piper tuberculatum, containing the piperidine amides piperine and piperdardine (B14752441) (PTPP), showed that intravenous injection in normotensive rats reduced diastolic blood pressure and heart rate in a dose-dependent manner. researchgate.net These effects were abolished by bilateral cervical vagotomy, suggesting a mechanism involving the vagus nerve. researchgate.net The study also found that PTPP could relax pre-contracted rat aortic artery rings, indicating a direct spasmolytic effect. researchgate.net

Furthermore, a study on a series of substituted tetrahydroisoquinolines, which include a piperidine moiety, found that these compounds could inhibit KCl-induced contraction of the rat aorta. nih.gov One of the most potent compounds, CPU-23 , induced both hypotension and bradycardia in a dose-dependent manner in both normotensive and hypertensive rats. nih.gov The mechanism of action for CPU-23 is suggested to be through its interaction with the dihydropyridine (B1217469) binding site on L-type calcium channels. nih.gov

A model for predicting the cardiotoxicity of piperidine derivatives has also been developed, highlighting the importance of assessing the cardiovascular effects of this class of compounds. mdpi.com

The table below summarizes the observed hemodynamic effects of some piperidine-containing compounds.

Compound/SubstanceModelObserved EffectPotential Mechanism
PiperidineAnesthetized dogsVasodilationActivation of muscarinic receptors
PTPP (Piperine and Piperdardine)Normotensive ratsReduced diastolic blood pressure and heart rateVagal nerve activation, direct spasmolytic effect
CPU-23 Normotensive and hypertensive ratsHypotension and bradycardiaL-type calcium channel inhibition

Pharmacokinetic and Pharmacodynamic Characterization of Promising Derivatives

The successful development of any therapeutic agent relies heavily on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For derivatives of this compound, particularly those targeting the central nervous system (CNS), understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets, is crucial.

Piperine, a natural piperidine derivative, has been the subject of numerous PK and PD studies. nih.govresearchgate.netnih.gov It is known to be well-absorbed and can cross the blood-brain barrier (BBB), a critical property for CNS-acting drugs. researchgate.net However, piperine also has limitations, including poor aqueous solubility and potential for drug-drug interactions due to its effects on cytochrome P450 enzymes and transporters. nih.gov Recent advancements in drug delivery, such as nano-formulations, have shown promise in improving the bioavailability and BBB permeability of piperine. nih.gov The pharmacodynamics of piperine are linked to its antioxidant and anti-inflammatory properties. researchgate.net

In the context of developing novel antidepressants, a benzene-substituted piperidinol derivative, Y36 , has been identified as a potent positive allosteric modulator (PAM) of the GluN2A subtype of NMDA receptors. acs.orgacs.org Preliminary pharmacokinetic studies in mice have shown that Y36 has a favorable profile, including good BBB penetration. acs.orgacs.org

The table below presents preliminary pharmacokinetic data for the promising antidepressant candidate Y36 following oral administration in mice. acs.org

ParameterValue
Tmax (h)0.25
Cmax (ng/mL)3242.61 ± 947.72
T1/2 (h)0.89
AUC (h*ng/mL)3946.98 ± 1010.87

The development of piperidine-based compounds as treatments for cocaine abuse has also involved detailed pharmacodynamic studies. These compounds have been shown to be potent inhibitors of the dopamine transporter (DAT), with some exhibiting high selectivity. researchgate.net The relationship between the structure of these piperidine analogues and their binding affinity at the DAT has been explored using 3D-QSAR (Quantitative Structure-Activity Relationship) studies, providing insights for the design of new inhibitors with improved properties. nih.gov

Computational Chemistry and Molecular Modeling of 2 Methyl 2 Piperidin 1 Yl Propanal and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for identifying potential biological targets for a new compound and understanding the molecular basis of its activity.

In the study of 2-Methyl-2-(piperidin-1-yl)propanal and its analogues, molecular docking simulations can be employed to screen a wide range of protein targets. For instance, piperidine (B6355638) derivatives have been investigated for their interaction with various receptors, including dopamine (B1211576) and sigma receptors. tandfonline.comnih.govnih.gov Docking studies of N-functionalized piperidine derivatives have predicted possible binding modes into the active site of the dopamine D2 receptor. tandfonline.com Similarly, novel 4-aminomethyl piperidine derivatives have been docked against the µ-opioid receptor to explore their analgesic potential, revealing binding affinities ranging from -8.13 to -13.37 kcal/mol. tandfonline.com

A hypothetical docking study of this compound against a panel of receptors could yield a binding affinity profile, as illustrated in the table below. Such a profile would guide further experimental validation. The interactions would likely involve the protonated nitrogen of the piperidine ring forming hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate (B1630785) in the receptor's binding pocket. nih.gov The aldehyde group, a key feature, could act as a hydrogen bond acceptor or even form a covalent bond with a nucleophilic residue like serine or cysteine, a mechanism observed for other aldehyde-containing inhibitors. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Dopamine D2 Receptor6CM4-8.5ASP114, SER193, PHE389
Sigma-1 Receptor5C2D-9.2GLU172, TRP89, TYR103
µ-Opioid Receptor5C1M-7.8ASP147, TYR148, HIS297
NMDA Receptor5I57-8.9TYR144, THR241, HIS273

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of binding stability and the exploration of conformational changes in both the ligand and the target protein.

For this compound, MD simulations can be initiated from the best-docked poses obtained from molecular docking. These simulations can reveal the stability of the predicted interactions and identify any conformational rearrangements that might occur upon binding. For example, MD simulations of piperidine derivatives binding to the sigma-1 receptor have shown that the piperidine nitrogen can form a stable π-cation interaction with tryptophan residues, a key feature for high-affinity binding. nih.gov In another study, MD simulations of a piperidinol derivative with the NMDA receptor revealed that the protonated nitrogen of the piperidine could engage in a π-cation interaction with a tyrosine residue. acs.org

The flexibility of the this compound molecule, particularly the rotation around the C-N bond connecting the propanal and piperidine moieties, can be analyzed to understand its conformational preferences in different environments (e.g., in water versus in a protein binding site). The results of such simulations can be summarized in terms of root-mean-square deviation (RMSD) of the ligand and protein backbone, and the persistence of key hydrogen bonds and hydrophobic contacts over the simulation time.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

Simulation SystemSimulation Time (ns)Key Finding
This compound in Water100The piperidine ring predominantly adopts a chair conformation.
Ligand-Sigma-1 Receptor Complex200Stable binding observed with persistent π-cation interaction between the piperidine and TRP89. nih.gov
Ligand-Dopamine D2 Receptor Complex200The aldehyde group forms intermittent hydrogen bonds with the backbone amide of SER193.

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO, Molecular Electrostatic Potentials)

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) can be used to calculate various molecular descriptors. nrel.gov

For this compound, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The HOMO is likely to be located on the piperidine nitrogen, indicating its nucleophilic character, while the LUMO is expected to be centered on the carbonyl carbon of the aldehyde, highlighting its electrophilic nature. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, and a region of positive potential (blue) around the hydrogen atoms of the piperidine ring.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the electron-donating ability of the piperidine nitrogen.
LUMO Energy-0.8 eVSuggests the electrophilic nature of the aldehyde carbonyl carbon.
HOMO-LUMO Gap5.7 eVReflects the kinetic stability of the molecule.
Dipole Moment2.5 DIndicates a moderate polarity.

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of Reaction Mechanisms and Pathways

Computational methods can be used to explore the potential chemical reactions that a molecule can undergo. This is particularly relevant for this compound due to the presence of the reactive aldehyde group and alpha-hydrogens. libretexts.orgyoutube.comyoutube.comyoutube.com

In silico studies can predict the mechanism of reactions such as aldol (B89426) condensation, oxidation to the corresponding carboxylic acid, or reduction to the alcohol. For instance, the mechanism of alpha-halogenation of aldehydes can be studied computationally, revealing the formation of an enol or enolate intermediate. libretexts.orgyoutube.com The reaction of propanal with radicals has been investigated using high-level quantum chemical calculations to determine reaction rate coefficients. researchgate.net Similarly, the decomposition pathways of propanal have been explored through transition state theory. researchgate.net

These computational approaches can help in understanding the stability of this compound under various conditions and predict potential metabolic pathways. For example, aldehyde oxidase is a key enzyme in the metabolism of many drugs, and in silico models can predict the sites of metabolism. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules with a similar arrangement of features, a process known as virtual screening.

For a series of active analogues of this compound, a pharmacophore model could be developed. This model would likely include a hydrogen bond acceptor feature for the aldehyde oxygen, a positive ionizable feature for the piperidine nitrogen, and one or more hydrophobic features corresponding to the methyl groups and the piperidine ring. researchgate.net Such a model would be instrumental in identifying novel compounds with potentially similar or improved biological activity. For example, pharmacophore models have been successfully used to identify piperidine-based ligands for sigma receptors. nih.gov

Virtual screening campaigns using such a pharmacophore model could lead to the discovery of new chemical scaffolds with the desired biological profile, accelerating the drug discovery process.

Potential Research Applications and Therapeutic Implications

Development of Novel Therapeutic Agents Targeting Specific Biological Pathways

The development of novel therapeutic agents from the 2-Methyl-2-(piperidin-1-yl)propanal scaffold is an area of active investigation, with a focus on creating derivatives that can modulate specific biological pathways implicated in disease. The versatility of the piperidine (B6355638) ring allows for the introduction of various substituents to optimize binding to target proteins.

Anticancer Potential:

Derivatives of piperidine have demonstrated significant potential as anticancer agents. nih.gov Research has shown that both piperine (B192125) and piperidine can trigger apoptosis in cancer cells by activating several crucial signaling pathways, including STAT-3, NF-κB, and PI3K/Akt. nih.gov These phytochemicals can also induce the release of reactive oxygen species (ROS) and mitochondrial cytochrome C, leading to a high Bax:Bcl-2 ratio and subsequent activation of caspases, which are key mediators of apoptosis. nih.gov

Studies on synthetic piperidine derivatives have further highlighted their anticancer properties. For instance, a series of 2,6-disubstituted N-methylpiperidine derivatives were designed as bifunctional alkylating agents and showed cytotoxicity against human colon carcinoma cell lines. nih.gov The most potent among these were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, with IC50 values in the low micromolar range. nih.gov Similarly, novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects against several human cancer cell lines, with some compounds showing promising activity. nih.gov

Antifungal Activity:

The piperidine scaffold is also a key component in the development of new antifungal agents. The general mechanism of action for many antifungal drugs, such as the azoles, involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.gov This disruption of the membrane leads to increased permeability and ultimately cell death. nih.gov

Derivatives of piperidine have been synthesized and shown to possess antifungal properties. For example, oxime and thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have demonstrated potent activity against Aspergillus niger. researchgate.net Another study reported that various piperidinyl benzimidazole (B57391) derivatives exhibited antifungal activity against Candida albicans. researchgate.net These findings suggest that the this compound core could be a valuable starting point for developing new antifungal drugs that target essential fungal pathways.

Application as Chemical Biology Probes and Tools for Mechanistic Elucidation

The reactive aldehyde group and the modifiable piperidine ring of this compound make it an attractive candidate for the development of chemical biology probes. These probes are essential tools for studying the function and mechanism of proteins and other biomolecules within their native cellular environment.

By incorporating reporter tags, such as fluorescent dyes or affinity labels, onto the this compound scaffold, researchers can create probes to visualize and track the localization and activity of specific cellular targets. The aldehyde functionality can potentially form covalent bonds with nucleophilic residues in the active sites of enzymes, allowing for activity-based protein profiling (ABPP). This technique enables the identification of active enzymes in complex biological samples and can be used to screen for enzyme inhibitors.

While specific examples of this compound being used as a chemical probe are not yet widely reported, the principles of probe design suggest its potential in this area. The development of such probes would facilitate a deeper understanding of the biological pathways modulated by its derivatives and aid in the identification of new drug targets.

Design of New Chemical Entities with Optimized Selectivity, Potency, and Efficacy

A key aspect of drug discovery is the iterative process of designing and synthesizing new chemical entities with improved pharmacological properties. The this compound scaffold provides a flexible framework for such optimization. Structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological activity, are crucial in this process. researchgate.netnih.gov

By systematically modifying the substituents on the piperidine ring and altering the chemical nature of the propanal side chain, medicinal chemists can fine-tune the selectivity, potency, and efficacy of the resulting compounds. For example, SAR studies on piperidine-based renin inhibitors led to the discovery of potent and bioavailable compounds with oral activity in hypertensive models. nih.gov Similarly, optimization of 2-piperidin-4-yl-acetamide derivatives as MCH-R1 antagonists successfully designed out hERG inhibition, a common off-target effect that can lead to cardiotoxicity. nih.gov

The synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, has been optimized, highlighting the industrial relevance of piperidine derivatives in the production of highly active narcotic analgesics. nih.gov These examples underscore the potential of using this compound as a starting point for generating new drug candidates with superior therapeutic profiles.

Radiolabeled Analogues as Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (tracers) to visualize and quantify biological processes in vivo. nih.gov The development of novel PET tracers is essential for advancing our understanding of disease and for improving diagnostic accuracy.

While there are no specific reports on the radiolabeling of this compound, the piperidine scaffold is present in several successful PET tracers. For instance, ¹⁸F-labeled spirocyclic piperidine derivatives have been developed as promising agents for imaging sigma-1 receptors, which are implicated in various neurological disorders. nih.gov The synthesis of these tracers typically involves the nucleophilic substitution of a leaving group with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). nih.gov

Given the presence of the piperidine moiety, it is conceivable that analogues of this compound could be radiolabeled with ¹⁸F or other positron emitters like carbon-11. The aldehyde group could also potentially be utilized for radiolabeling, for example, through the formation of an ¹⁸F-labeled oxime. nih.gov The development of such radiotracers would enable the in vivo evaluation of their biodistribution, target engagement, and pharmacokinetics, providing valuable information for drug development programs. Radiolabeled amino acids are another important class of PET tracers, particularly in oncology, due to their increased uptake in tumor cells. frontiersin.org

Advanced Analytical and Methodological Considerations in Research on 2 Methyl 2 Piperidin 1 Yl Propanal

Spectroscopic Characterization Techniques (e.g., NMR, LC/MS, IR, Raman, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation and analysis of 2-Methyl-2-(piperidin-1-yl)propanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the molecular structure. In ¹H NMR, the aldehyde proton is expected to appear as a singlet around δ 9.5 ppm. The protons on the piperidine (B6355638) ring typically resonate between δ 1.4 and 2.8 ppm, while the methyl groups would present as a singlet. ¹³C NMR spectra would corroborate this, with the aldehyde carbon appearing at a characteristic downfield shift. researchgate.net For more detailed structural analysis, techniques like DEPT-135 can distinguish between CH₂, CH₃, and CH groups.

Liquid Chromatography/Mass Spectrometry (LC/MS): LC/MS is a powerful technique for both purification and identification. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm the molecular weight of the compound, with the expected [M+H]⁺ ion at m/z 156.1383. nih.gov LC/MS is also crucial for metabolic stability studies, allowing for the quantification of the parent compound and its metabolites over time.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy provides information about the functional groups present. A strong carbonyl (C=O) stretching vibration is anticipated around 1720 cm⁻¹, characteristic of an aldehyde. docbrown.info Vibrations associated with the C-N bond of the piperidine ring and C-H bonds of the alkyl groups would also be present. docbrown.info Raman spectroscopy can offer complementary information, particularly for non-polar bonds. nih.govchemicalbook.com

UV-Vis Spectroscopy: While not always highly specific for this type of molecule, UV-Vis spectroscopy can be used to monitor reactions or for quantitative analysis if the compound possesses a suitable chromophore. The aldehyde group may exhibit a weak n→π* transition in the UV region.

Table 1: Spectroscopic Data for this compound and Related Structures

TechniqueFunctional Group/ProtonExpected Chemical Shift/Frequency
¹H NMRAldehyde proton (-CHO)~9.5 ppm
¹H NMRPiperidine ring protonsδ 1.4–2.8 ppm
¹³C NMRAldehyde carbon (C=O)Downfield region
IRCarbonyl stretch (C=O)~1720 cm⁻¹ docbrown.info
MS (ESI)Molecular Ion [M+H]⁺m/z 156.1383

Chromatographic Methods for Compound Purification and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the purification of this compound and its quantitative analysis in various matrices.

For purification, preparative HPLC can be employed to isolate the compound from reaction mixtures, ensuring high purity for subsequent biological testing. Analytical HPLC, often coupled with a UV or MS detector, is used to assess purity and for quantitative analysis. nih.gov The development of a robust HPLC method involves optimizing the mobile phase composition, column type (e.g., C18), and flow rate to achieve good separation and peak shape. nih.govresearchgate.net Chiral HPLC can be utilized to separate enantiomers if stereochemical variations are a concern.

A validated HPLC method would demonstrate linearity, precision, accuracy, and a defined limit of quantification (LOQ), which is essential for pharmacokinetic studies. nih.gov

X-ray Crystallography and Solid-State Characterization (e.g., Hirshfeld Surface Analysis)

Should this compound or a suitable derivative be crystalline, X-ray crystallography can provide unambiguous determination of its three-dimensional molecular structure and absolute configuration. nih.gov This technique yields precise bond lengths, bond angles, and torsion angles, offering insights into the compound's conformation in the solid state. nih.govnih.gov

Hirshfeld Surface Analysis: This computational method is used to analyze intermolecular interactions within the crystal lattice. nih.govmdpi.commdpi.com By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can visualize and quantify interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal packing. nih.govmdpi.comresearchgate.net This analysis can reveal the relative importance of different types of intermolecular contacts. nih.gov

Table 2: Key Considerations for Solid-State Characterization

TechniqueInformation ObtainedRelevance to Research
X-ray Crystallography3D molecular structure, bond lengths, angles, conformationUnambiguous structural confirmation, understanding of stereochemistry. nih.govnih.gov
Hirshfeld Surface AnalysisIntermolecular interactions, crystal packing forcesInsights into the forces governing the solid-state structure. nih.govmdpi.commdpi.com

In Vitro and In Vivo Biological Assay Development and Validation

To investigate the biological activity of this compound, the development and validation of specific assays are critical.

In Vitro Assays: These assays are conducted in a controlled laboratory environment, typically using cells or isolated proteins. Examples include:

Cytotoxicity Assays: Methods like the MTT assay can be used to assess the compound's effect on cell viability in various cell lines (e.g., cancer cells, normal cells).

Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, assays can be developed to measure the compound's inhibitory activity.

Antimicrobial Assays: The compound's ability to inhibit the growth of bacteria or fungi can be evaluated using methods like determining the minimum inhibitory concentration (MIC).

NLRP3 Inflammasome Inhibition Assays: To test for potential anti-inflammatory properties, in vitro assays can measure the inhibition of NLRP3-dependent pyroptosis and IL-1β release in stimulated immune cells. nih.gov

In Vivo Assays: Following promising in vitro results, studies in living organisms may be conducted. These assays are essential for understanding the compound's behavior in a complex biological system. This could involve administering the compound to animal models to evaluate its efficacy in specific disease models. The development of such assays requires careful consideration of ethical guidelines and regulatory requirements.

The validation of any biological assay is crucial and involves demonstrating its accuracy, precision, specificity, and robustness to ensure that the results are reliable and meaningful.

Challenges and Future Directions in Research on 2 Methyl 2 Piperidin 1 Yl Propanal

Addressing Synthetic Complexities and Scalability for Novel Derivatives

The synthesis of 2-methyl-2-(piperidin-1-yl)propanal and its analogs can be a complex endeavor, presenting challenges in terms of yield, purity, and scalability. The development of efficient and robust synthetic methodologies is paramount for the exploration of novel derivatives.

Furthermore, the aldehyde functional group in this compound is susceptible to oxidation, which can lead to the formation of unwanted byproducts and decrease the stability of the final compound. This necessitates careful control of reaction conditions and the use of mild and selective reagents.

To address these challenges, researchers are exploring novel synthetic strategies. These include the development of one-pot multi-component reactions, which can streamline the synthesis process and reduce the number of purification steps. ajchem-a.com Additionally, the use of greener and more sustainable methods, such as water-initiated processes and solvent-free reactions, is gaining traction. ajchem-a.com Catalytic methods, including those based on transition metals like palladium and rhodium, are also being investigated to improve the efficiency and selectivity of the synthesis. nih.gov

The scalability of these synthetic routes is another critical consideration. A process that is efficient on a laboratory scale may not be feasible for large-scale production. Therefore, there is a need to develop scalable and cost-effective synthetic methods that can provide access to large quantities of this compound and its derivatives for further biological evaluation.

A comparison of different synthetic approaches is presented in the table below:

Synthetic MethodAdvantagesDisadvantages
Classical Multi-step Synthesis Well-established and versatileOften requires harsh conditions, multiple steps, and can have low overall yields nih.gov
Multi-component Reactions High atom economy, reduced waste, and simplified purification ajchem-a.comCan be challenging to optimize for complex molecules
Catalytic Hydrogenation Can be highly selective and efficient nih.govMay require high pressure and temperature, and the catalyst can be expensive nih.gov
Green Chemistry Approaches Environmentally friendly and sustainable ajchem-a.comMay not be applicable to all substrates and can have lower yields

Overcoming Limitations in Biological Activity, Selectivity, and Drug-Likeness

While piperidine-containing compounds have shown promise in a variety of therapeutic areas, there are often limitations in their biological activity, selectivity, and drug-likeness that need to be addressed.

The biological activity of this compound derivatives can be influenced by a number of factors, including the nature and position of substituents on the piperidine (B6355638) ring and the propanal backbone. nih.gov Fine-tuning these structural features is crucial for maximizing potency and achieving the desired therapeutic effect. For example, the introduction of specific functional groups can enhance binding affinity to the target protein or modulate the compound's pharmacokinetic properties. nih.govnih.gov

Selectivity is another critical aspect of drug design. A lack of selectivity can lead to off-target effects and unwanted side effects. nih.gov Therefore, it is important to design compounds that interact specifically with the intended biological target while minimizing interactions with other proteins. This can be achieved through a combination of rational drug design, computational modeling, and experimental screening. nih.govnih.gov

Drug-likeness refers to a compound's physicochemical properties that are associated with its ability to be absorbed, distributed, metabolized, and excreted (ADME) in the body. Compounds with poor drug-like properties are often not suitable for clinical development. Therefore, it is important to optimize these properties early in the drug discovery process. This can involve modifying the compound's structure to improve its solubility, permeability, and metabolic stability. nih.gov

Strategies to improve these parameters include:

Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure to understand its effect on biological activity. nih.gov

Pharmacophore modeling: Identifying the key structural features required for biological activity and using this information to design new compounds with improved properties. nih.gov

Bioisosteric replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.gov

Strategies for Optimizing Pharmacokinetic Profiles and Reducing Off-Target Effects

The pharmacokinetic profile of a drug candidate, which describes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. nih.gov Piperidine-containing compounds, including derivatives of this compound, often face challenges related to their pharmacokinetic properties and off-target effects. nih.govnih.gov

One of the main challenges is achieving good oral bioavailability, which is the fraction of the administered dose that reaches the systemic circulation. nih.gov Poor oral bioavailability can be due to a number of factors, including low solubility, poor permeability across the intestinal wall, and extensive first-pass metabolism in the liver. nih.gov Strategies to improve oral bioavailability include modifying the compound's structure to increase its solubility and permeability, as well as co-administering it with absorption enhancers. nih.govnih.gov

Metabolic stability is another important consideration. Compounds that are rapidly metabolized in the body have a short half-life and may require frequent dosing. acs.org The piperidine ring itself can be a site of metabolism, leading to the formation of inactive or even toxic metabolites. acs.org Strategies to improve metabolic stability include introducing metabolic blockers, which are chemical groups that hinder the access of metabolic enzymes to the site of metabolism. acs.org

Reducing off-target effects is also crucial for developing safe and effective drugs. nih.gov Off-target effects occur when a drug interacts with proteins other than its intended target, leading to unwanted side effects. nih.gov These effects can be minimized by designing compounds that are highly selective for their target protein. nih.gov This can be achieved through a combination of computational modeling and experimental screening to identify and eliminate compounds with off-target activity. nih.govnih.gov

The following table summarizes some of the key strategies for optimizing pharmacokinetic profiles and reducing off-target effects:

ChallengeStrategy
Poor Oral Bioavailability Improve solubility and permeability, co-administer with absorption enhancers nih.govnih.gov
Rapid Metabolism Introduce metabolic blockers, modify the chemical structure to reduce susceptibility to metabolism acs.org
Off-target Effects Design highly selective compounds, use computational modeling to predict off-target interactions nih.govnih.govnih.gov

Exploration of Underexplored Biological Targets and Therapeutic Areas

The unique structural features of this compound and its derivatives make them attractive scaffolds for the discovery of novel drugs targeting a wide range of biological targets and therapeutic areas. clinmedkaz.org While piperidine-containing compounds have been extensively studied for their activity at well-established targets, such as G-protein coupled receptors (GPCRs) and ion channels, there is a growing interest in exploring their potential at less-well-characterized targets. clinmedkaz.orgclinmedkaz.org

One area of particular interest is the development of piperidine-based compounds that can modulate the activity of enzymes involved in disease pathogenesis. clinmedkaz.org For example, piperidine derivatives have been investigated as inhibitors of enzymes such as beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides in Alzheimer's disease. nih.gov

Another promising area is the development of piperidine-based compounds that can target protein-protein interactions (PPIs). acs.org PPIs play a critical role in many cellular processes, and their dysregulation is often associated with disease. acs.org The development of small molecules that can modulate PPIs is a challenging but potentially rewarding area of drug discovery. acs.org

Furthermore, there is a need to explore the potential of this compound and its derivatives in therapeutic areas that have not been extensively studied. For example, these compounds may have potential as anticancer agents, anti-inflammatory agents, or as treatments for infectious diseases. researchgate.netnih.govresearchgate.net The unique ability of the piperidine scaffold to be combined with various molecular fragments makes it a versatile platform for the development of new drugs with novel mechanisms of action. clinmedkaz.org

Some underexplored biological targets and therapeutic areas for piperidine derivatives include:

Enzymes: BACE1, kinases, proteases nih.gov

Protein-Protein Interactions: acs.org

Therapeutic Areas: Cancer, inflammation, infectious diseases, neurodegenerative diseases researchgate.netnih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. wiley.com These powerful computational tools can be used to accelerate the design and optimization of new drug candidates, including derivatives of this compound. researchgate.netzenodo.org

One of the key applications of AI and ML in drug design is the development of predictive models that can be used to estimate the biological activity, pharmacokinetic properties, and toxicity of new compounds before they are synthesized. plos.org These models are trained on large datasets of known compounds and their associated properties, and they can be used to identify promising new drug candidates from virtual libraries of millions of compounds. researchgate.netplos.org

AI and ML can also be used to design new compounds with desired properties. nih.gov For example, generative models can be used to create new molecules that are predicted to be active against a specific biological target. acs.org These models can explore a vast chemical space and identify novel chemical scaffolds that may not be accessible through traditional medicinal chemistry approaches. acs.org

In the context of this compound, AI and ML could be used to:

Predict the biological activity of new derivatives against a range of biological targets. clinmedkaz.orgclinmedkaz.org

Optimize the pharmacokinetic properties of lead compounds to improve their drug-likeness. acs.org

Design novel derivatives with improved potency and selectivity. acs.org

Identify potential off-target interactions and predict potential toxicities. acs.org

The use of AI and ML in drug design is still in its early stages, but it has the potential to significantly reduce the time and cost of drug discovery. wiley.com As these technologies continue to mature, they are likely to play an increasingly important role in the development of new drugs based on the this compound scaffold.

Conclusion and Outlook

Perspectives on the Future Significance of 2-Methyl-2-(piperidin-1-yl)propanal in Chemical and Biomedical Sciences

The future significance of this compound is intrinsically linked to its role as a precursor in the synthesis of novel compounds with potential applications in both chemical and biomedical fields.

In the realm of chemical sciences , the compound will likely continue to be a valuable tool for synthetic chemists. Its bifunctional nature, possessing both an aldehyde group and a tertiary amine, allows for a wide range of chemical transformations. This makes it an attractive starting material for the construction of complex heterocyclic systems and other novel molecular frameworks. Future research may focus on the development of new catalytic methods for the synthesis and functionalization of this compound itself, aiming for more efficient and stereoselective processes researchgate.net.

From a biomedical sciences perspective, the true potential lies in the derivatives that can be synthesized from this compound. The piperidine (B6355638) nucleus is a well-established pharmacophore found in numerous approved drugs. Therefore, this compound serves as a gateway to libraries of new piperidine-containing molecules that can be screened for a wide array of biological activities. The exploration of its derivatives as, for example, new therapeutic agents will be a key area of future research. The development of novel compounds for use in pharmaceuticals will likely be a significant application area sigmaaldrich.com.

While direct research on the biological effects of this compound is not extensive, the established importance of the piperidine scaffold in medicinal chemistry ensures its continued relevance as a key synthetic intermediate. The future will likely see its application in the generation of new chemical entities for drug discovery programs and as a tool for probing biological systems.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm the aldehyde proton (~9.5 ppm) and piperidine ring protons (δ 1.4–2.8 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups.
  • FTIR : A strong C=O stretch (~1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate the structure.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 170.165).

Advanced
For stereochemical analysis, NOESY or ROESY NMR can identify spatial proximity between the methyl and piperidine groups. X-ray crystallography (if crystalline derivatives are synthesized) provides absolute configuration. Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate rotameric equilibria; variable-temperature studies or solvent polarity adjustments (e.g., DMSO-d₆ vs. CDCl₃) resolve ambiguities .

How does this compound behave under varying pH and temperature conditions?

Basic
The aldehyde group is prone to oxidation, requiring storage under inert atmospheres at 2–8°C. Aqueous stability tests (pH 3–10) show degradation above pH 8 due to aldol condensation. Use buffered solutions (pH 6–7) for biological assays .

Advanced
Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C. Kinetic stability studies (Arrhenius plots) under accelerated conditions (40–60°C) predict shelf life. In acidic media (pH < 4), the compound may undergo retro-aldol cleavage; monitor via HPLC with UV detection (λ = 270 nm) .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced
Electrostatic discharge (ESD) risks necessitate grounded equipment. Toxicity screening (e.g., Ames test) is advised due to structural similarities to carcinogenic amines (IARC Group 2B). For large-scale reactions, implement explosion-proof setups (flash point ~90°C) and monitor airborne concentrations with PID detectors .

How can researchers investigate the biological activity of this compound?

Q. Advanced

  • In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. Test cytotoxicity via MTT assays on HEK-293 or HepG2 cells.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., GPCRs).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Contradictory activity data may arise from stereochemical variations; resolve via enantiomer separation (chiral HPLC) .

What strategies address discrepancies in reaction yields reported for derivatives of this compound?

Q. Advanced

  • DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., catalyst loading, solvent).
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in aldehyde) tracks oxygen exchange pathways.
  • Side Reaction Analysis : Identify byproducts (e.g., Michael adducts) via GC-MS and adjust reaction conditions to suppress them .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.